molecular formula C30H33ClN6O4 B12416283 Egfr/her2-IN-5

Egfr/her2-IN-5

Cat. No.: B12416283
M. Wt: 577.1 g/mol
InChI Key: XPZGTHUXSPUGHN-VQHVLOKHSA-N
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Description

Egfr/her2-IN-5 is a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play crucial roles in cell proliferation, survival, and differentiation. Overexpression or mutation of these receptors is often associated with various cancers, including breast and gastric cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr/her2-IN-5 involves multiple steps, typically starting with the preparation of a heterocyclic core, followed by the introduction of functional groups that enhance its inhibitory activity. Common synthetic routes include:

    Formation of the heterocyclic core: This step often involves cyclization reactions under acidic or basic conditions.

    Functional group modifications: Introduction of specific substituents to enhance binding affinity and selectivity towards EGFR and HER2.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

Egfr/her2-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity .

Scientific Research Applications

Egfr/her2-IN-5 has a wide range of applications in scientific research, particularly in the fields of:

Mechanism of Action

Egfr/her2-IN-5 exerts its effects by binding to the tyrosine kinase domains of EGFR and HER2, inhibiting their phosphorylation and subsequent activation. This blockade prevents the downstream signaling pathways that promote cell proliferation and survival. The primary molecular targets include the ATP-binding sites of these receptors, leading to the inhibition of their kinase activity .

Comparison with Similar Compounds

Egfr/her2-IN-5 is compared with other dual inhibitors such as afatinib and lapatinib. While all these compounds target both EGFR and HER2, this compound is unique in its specific binding affinity and selectivity, which may result in different efficacy and side effect profiles. Similar compounds include:

This compound stands out due to its unique chemical structure and specific inhibitory properties, making it a valuable compound in cancer research and therapy .

Properties

Molecular Formula

C30H33ClN6O4

Molecular Weight

577.1 g/mol

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-(2-ethoxyethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide

InChI

InChI=1S/C30H33ClN6O4/c1-4-39-14-15-40-28-18-25-23(17-26(28)36-29(38)9-7-13-37(2)3)30(34-20-33-25)35-21-10-11-27(24(31)16-21)41-19-22-8-5-6-12-32-22/h5-12,16-18,20H,4,13-15,19H2,1-3H3,(H,36,38)(H,33,34,35)/b9-7+

InChI Key

XPZGTHUXSPUGHN-VQHVLOKHSA-N

Isomeric SMILES

CCOCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)NC(=O)/C=C/CN(C)C

Canonical SMILES

CCOCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)NC(=O)C=CCN(C)C

Origin of Product

United States

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